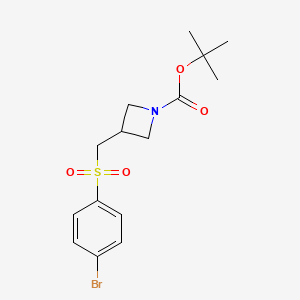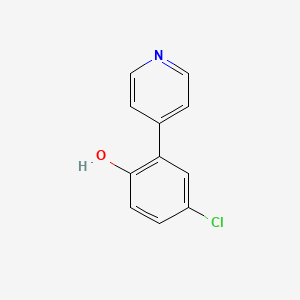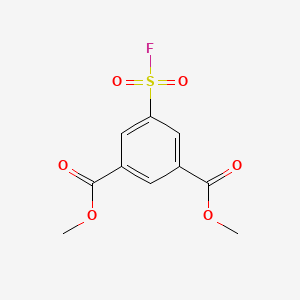
Uridine 5'-Diphospho-N-acetylglucosamine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar that plays a crucial role in various biological processes. It is synthesized from glucose via the hexosamine biosynthetic pathway and serves as a precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans . This compound is essential for the glycosylation of proteins and lipids, which is vital for cell signaling, adhesion, and immune response .
准备方法
Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 can be synthesized through chemical, enzymatic, and chemoenzymatic methods. One common method involves the use of uridine 5’-monophosphate and glucosamine as substrates, with the reaction catalyzed by enzymes such as glucokinase, N-acetylglucosamine-phosphate mutase, and N-acetylglucosamine-1-phosphate uridyltransferase . The reaction conditions typically include a pH of 7.4, a temperature of 29°C, and the presence of cofactors such as magnesium chloride and vitamin B1 .
Industrial Production Methods: In industrial settings, Uridine 5’-Diphospho-N-acetylglucosamine-d3 is often produced using whole-cell catalysis methods. Saccharomyces cerevisiae is commonly used as a biocatalyst to enhance the production yield. The optimization of conditions such as sodium dihydrogen phosphate concentration, temperature, and vitamin B1 levels can significantly improve the efficiency of production .
化学反应分析
Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, oxidation, and substitution. It acts as a sugar donor in glycosylation reactions, transferring N-acetylglucosamine to acceptor molecules .
Common Reagents and Conditions: Common reagents used in these reactions include uridine triphosphate, glucosamine, and various enzymes such as O-GlcNAc transferase. The reactions typically occur under mild conditions, with a pH range of 7.0 to 8.0 and temperatures between 25°C and 40°C .
Major Products Formed: The major products formed from these reactions include glycoproteins, glycolipids, and proteoglycans. These products are essential for various cellular functions, including cell signaling, adhesion, and immune response .
科学研究应用
Uridine 5’-Diphospho-N-acetylglucosamine-d3 has numerous applications in scientific research. In chemistry, it is used as a substrate in the synthesis of complex carbohydrates and glycoconjugates . In biology, it plays a crucial role in the study of glycosylation processes and their impact on cellular functions . In medicine, it is used to investigate the mechanisms of diseases related to glycosylation defects, such as congenital disorders of glycosylation . In industry, it is utilized in the production of glycoprotein-based therapeutics and vaccines .
作用机制
Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids . The compound interacts with enzymes such as O-GlcNAc transferase, which transfers N-acetylglucosamine to serine and threonine residues on target proteins . This glycosylation process is essential for the proper functioning of various cellular pathways, including cell signaling, adhesion, and immune response.
相似化合物的比较
Similar Compounds: Similar compounds to Uridine 5’-Diphospho-N-acetylglucosamine-d3 include Uridine 5’-Diphospho-N-acetylgalactosamine, Uridine 5’-Diphosphoglucose, and Uridine 5’-Diphosphogalactose.
Uniqueness: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique due to its specific role in the glycosylation of proteins and lipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of N-acetylglucosamine, which is crucial for the synthesis of glycoproteins and glycolipids. This specificity makes it an essential compound for studying glycosylation processes and their impact on cellular functions.
属性
分子式 |
C23H31FO6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10S,11S,13S,14R,17S)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1 |
InChI 键 |
SYWHXTATXSMDSB-ABOAMBILSA-N |
手性 SMILES |
CC(=O)OCC(=O)[C@@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |
规范 SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)


![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)

![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)




![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)
